molecular formula C31H42NO11- B14097100 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate

Katalognummer: B14097100
Molekulargewicht: 604.7 g/mol
InChI-Schlüssel: KHCPJBPPFACKPC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenyl group, multiple ether linkages, and an amide bond, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate typically involves the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction using fluorene and an appropriate acyl chloride.

    Ether Linkages Formation: The ether linkages are formed through Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.

    Amide Bond Formation: The amide bond is created by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or tosylates in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethers.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The ether linkages and amide bond contribute to the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

  • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
  • 1-(9H-Fluoren-9-ylmethyl)piperidine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Eigenschaften

Molekularformel

C31H42NO11-

Molekulargewicht

604.7 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34)/p-1

InChI-Schlüssel

KHCPJBPPFACKPC-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.